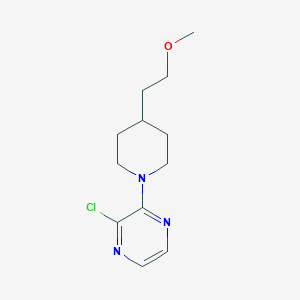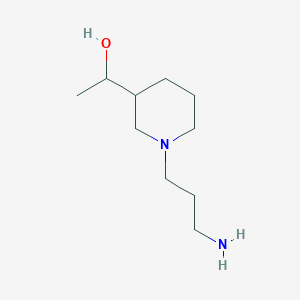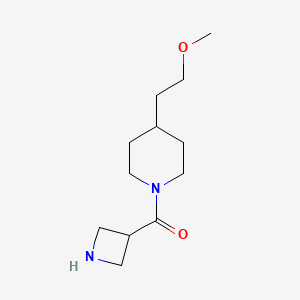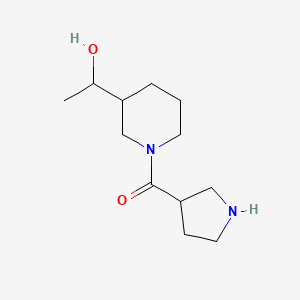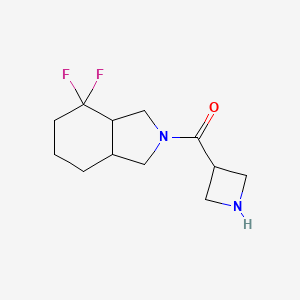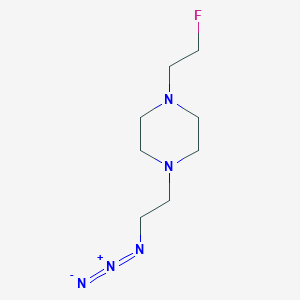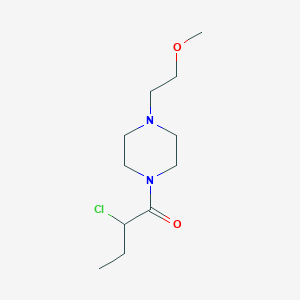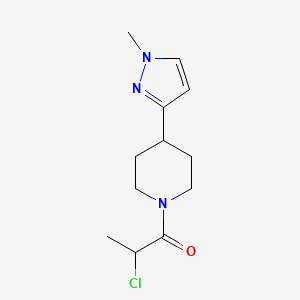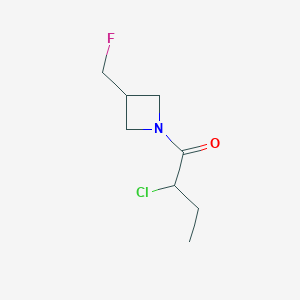![molecular formula C10H16ClNO2 B1477103 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098090-20-9](/img/structure/B1477103.png)
3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Übersicht
Beschreibung
The compound “3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one” is a complex organic molecule. It contains a 3-azabicyclo[3.1.1]heptane moiety, which is a type of nitrogen-containing bicyclic structure . This structure is found in many biologically active compounds, including some alkaloids .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a 3-azabicyclo[3.1.1]heptane core with a methoxy group at the 6-position, a chloro group at the 3-position, and a propanone group also attached to the 3-position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of the methoxy, chloro, and propanone groups could potentially allow for a variety of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one and similar compounds are synthesized for applications in medicinal chemistry, particularly as ligands for nicotinic receptors. Azabicycloheptane derivatives have been evaluated for their affinity at α7 nicotinic receptors, showing nanomolar potency and selectivity over α4β2 nicotinic subtype (Slowinski et al., 2011).
- The compound's molecular structure, particularly the presence of azabicycloheptane, is crucial in various chemical transformations and syntheses. For example, chlorination features of similar azabicycloheptane derivatives have been studied, highlighting their chemical reactivity and potential in synthetic chemistry (Atroshchenko et al., 2006).
Applications in Drug Design and Medicinal Chemistry
- The compound's structural framework is used in the design of pharmacologically active molecules. For example, its derivatives have been used in the synthesis of cis-3-aminotetrahydrofuran-2-carboxylates, which are valuable in drug design (Mollet et al., 2012).
- Additionally, the synthesis and study of azabicyclo[3.1.1]heptane derivatives have provided insights into the development of new chemical entities for medicinal purposes. These compounds are used as building blocks for creating novel molecules with potential therapeutic applications (Radchenko et al., 2009).
Advanced Synthetic Techniques and Molecular Analysis
- Advanced synthetic techniques are employed to create and analyze derivatives of this compound. For instance, the synthesis of bridgehead-substituted azabicycloheptane derivatives is crucial in understanding the molecule's interactions and potential applications (Denisenko et al., 2010).
- Crystal structure characterization of such compounds provides valuable insights into their molecular geometry and potential interactions, which is vital for their application in drug design and other scientific research areas (Wu et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the 3-azabicyclo[311]heptane core of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the compound was synthesized by reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation were studied .
Biochemical Pathways
The specific biochemical pathways affected by 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the compound was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring .
Result of Action
The molecular and cellular effects of the action of 3-Chloro-1-(6-methoxy-3-azabicyclo[31It is known that the incorporation of the compound into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties .
Biochemische Analyse
Biochemical Properties
3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cysteine-reactive proteins, which are crucial in chemoproteomic and ligandability studies . The nature of these interactions often involves covalent bonding with cysteine residues, leading to modifications in protein function and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various signaling molecules and transcription factors, thereby altering the expression of genes involved in critical cellular processes . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by covalently modifying active site residues, such as cysteine . These modifications can lead to changes in enzyme activity, which in turn affect downstream biochemical pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s metabolism can also influence its efficacy and toxicity, as metabolic products may have different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of the compound can affect its biological activity, as it needs to reach specific cellular targets to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
3-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-14-10-7-4-8(10)6-12(5-7)9(13)2-3-11/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJXASYIDMSOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




